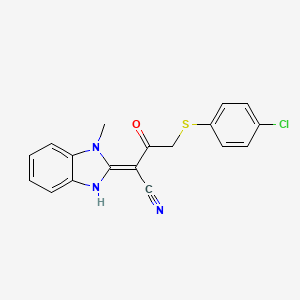
(2Z)-4-(4-chlorophenyl)sulfanyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-chlorophenyl)sulfanyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound that features a benzimidazole core, a chlorophenyl group, and a nitrile functional group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-chlorophenyl)sulfanyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxobutanenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl thiol is reacted with an appropriate intermediate.
Formation of the nitrile group: This can be done through a dehydration reaction of an amide or by using a cyanation reagent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Activity: Compounds with benzimidazole cores are often studied for their antimicrobial properties.
Anticancer Activity: Potential use in cancer research due to the ability to interact with DNA or proteins involved in cell proliferation.
Industry
Pharmaceuticals: Potential use as a lead compound in drug development.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit enzymes by binding to the active site.
DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole.
Chlorophenyl Compounds: Similar to chlorophenyl-based drugs like chlorpromazine.
Uniqueness
Structural Features: The combination of a benzimidazole core with a chlorophenyl group and a nitrile functional group is unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
(2Z)-4-(4-chlorophenyl)sulfanyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-22-16-5-3-2-4-15(16)21-18(22)14(10-20)17(23)11-24-13-8-6-12(19)7-9-13/h2-9,21H,11H2,1H3/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYONRSKZJXEBD-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=C(C#N)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2N/C1=C(\C#N)/C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-5-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-phenylpyridazin-3-one](/img/structure/B7746050.png)
![2-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-6-methoxyphenol](/img/structure/B7746061.png)
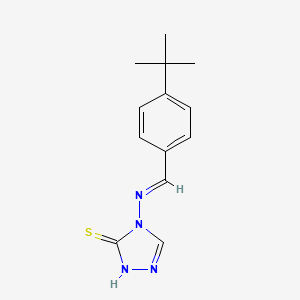
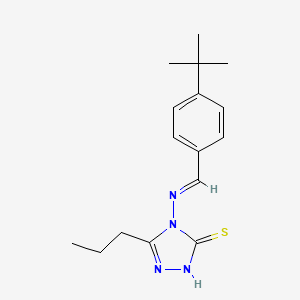
![3-butyl-4-[(E)-(4-tert-butylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7746075.png)
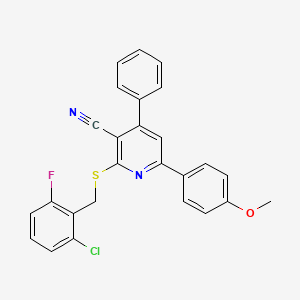
![2-[(4-Bromophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B7746097.png)
![2-[(4-Bromophenyl)methylsulfanyl]-4-(2-chlorophenyl)-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B7746104.png)
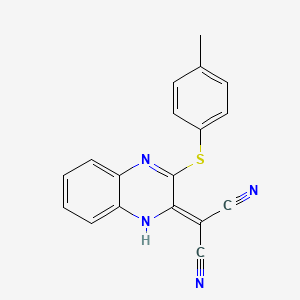
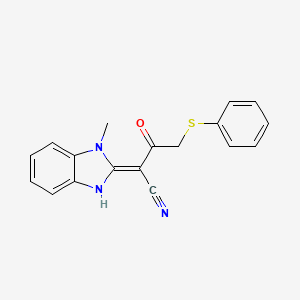
![2-[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7746127.png)
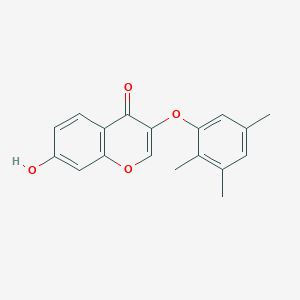
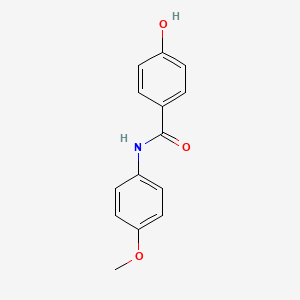
![Ethyl 5-methyl-4-(2-phenylethylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7746137.png)
